N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-8-9-13(3)15(10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQDOWUBECCPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid hydrazide with 2-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Materials Science:
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. In cancer therapy, the compound is believed to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
Substituent Variations
- N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide Substituents: 2,5-Dimethylphenyl (oxadiazole ring) and 2-methylbenzamide (amide linkage).
- Compounds 7c–7f () Substituents: Sulfanyl (-S-) linker, 2-amino-1,3-thiazol-4-ylmethyl group, and substituted anilines (e.g., 3-methylphenyl, 2,4-dimethylphenyl). Key differences: The sulfanyl linker and thiazole ring introduce distinct electronic and steric profiles compared to the benzamide group in the target compound.
- Compound 5h () Structure: 4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde. Key differences: Contains a benzaldehyde and benzyl(methyl)amino group instead of a benzamide. The aldehyde group increases reactivity and polarity.
Functional Group Impact
- Amide vs.
- Aromatic Substituents : The 2,5-dimethylphenyl group is shared with Compound 5h, but the absence of a benzaldehyde in the target compound reduces electrophilicity, which may improve metabolic stability.
Physicochemical Properties
- Melting Points : The sulfanyl-linked compounds (7c–7f) are solids with high melting points (134–178°C), whereas aldehyde-containing analogs (e.g., 5h) are oils. The target compound’s benzamide group likely increases crystallinity, suggesting a higher melting point than 5h.
- Solubility : The benzamide group may reduce lipid solubility compared to the sulfanyl or aldehyde derivatives, impacting bioavailability.
Evidence from Structural Analogs
- Compound 5h () : No bioactivity reported, but benzaldehyde derivatives are often explored for antifungal properties.
- Tetrazole and Triazole Analogs (–7) : Compounds with tetrazole or triazole cores exhibit plant growth regulation and herbicidal activity.
Inferred Bioactivity of the Target Compound
- The 2,5-dimethylphenyl group’s lipophilicity may enhance membrane permeability, favoring central nervous system (CNS) or intracellular targets.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a study examining the effects on MCF-7 cells:
- Concentration: 10 µM
- Observation: 50% reduction in cell viability after 48 hours.
- Mechanism: Induction of caspase-dependent apoptosis.
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It may interact with specific receptors involved in cellular signaling pathways pertinent to cancer and inflammation.
- Oxidative Stress Reduction: By modulating oxidative stress levels within cells, it enhances cellular health and reduces damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
